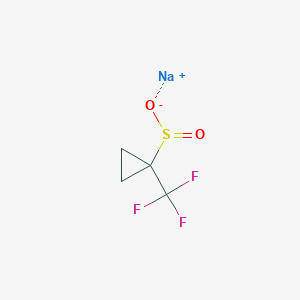

Sodium 1-(trifluoromethyl)cyclopropanesulfinate

Description

Historical Context and Discovery

The discovery and development of this compound emerged from the pioneering work conducted at The Scripps Research Institute in 2014, representing a significant breakthrough in sulfinate chemistry and carbon-hydrogen functionalization methodology. The compound, which has become widely recognized by the designation trifluoromethylcyclopropyl sulfinate sodium salt, was developed as part of a comprehensive research program aimed at expanding the toolkit of available sulfinate reagents for medicinal chemistry applications. This research effort was driven by the recognition that while sulfinate salts had demonstrated exceptional utility in carbon-hydrogen functionalization reactions, the commercial availability of structurally diverse sulfinate reagents remained severely limited compared to their carboxylic acid counterparts.

The historical significance of this development lies in the elegant synthetic approach employed for its preparation, which utilized an interrupted Barton decarboxylation reaction to convert readily available carboxylic acids into sulfinate salts. This methodology represented a paradigm shift in sulfinate synthesis, moving away from traditional approaches that relied on the reduction of sulfonyl chlorides or other specialized precursors. The research team, led by investigators at The Scripps Research Institute, recognized that the relatively weak carbon-sulfur bond in sulfinates makes them ideal radical precursors compared to carboxylic acids, which often require strong oxidants, heat, light, or specialized transition metal catalysts for radical generation. The development process involved extensive optimization of reaction conditions, with ethyl acetate being identified as the optimal medium for the key transformation step, despite the reported inefficiency of interrupted Barton decarboxylation reactions on small-sized ring systems.

The compound's structure was definitively confirmed through x-ray crystallography, with the crystal structure deposited in the Cambridge Crystallographic Data Centre under the identifier 1010780. This structural confirmation was crucial for establishing the precise three-dimensional arrangement of the trifluoromethyl group relative to the cyclopropane ring and sulfinate functionality. The successful synthesis of this reagent in 75% isolated yield demonstrated the practical viability of the synthetic approach and opened the door for the preparation of a broader panel of medicinally oriented sulfinate reagents. The development of this compound has subsequently been recognized as enabling technology that has significantly expanded the scope of carbon-hydrogen functionalization reactions in pharmaceutical research and development.

Structural Significance of the Cyclopropane-Sulfinate Motif

The structural architecture of this compound presents a fascinating study in the combination of disparate chemical motifs that each contribute unique properties to the overall molecular behavior. The cyclopropane ring system, characterized by its exceptional ring strain and distinctive geometric constraints, provides a foundation of remarkable reactivity and conformational rigidity. Cyclopropane rings are the most ubiquitous small ring system in medicinal chemistry, appearing in over 60 marketed pharmaceutical agents due to their beneficial physicochemical properties and applications as functional group bioisosteres. The three-membered carbocyclic structure imposes significant angular strain, with carbon-carbon-carbon bond angles forced to approximately 60 degrees, substantially deviating from the ideal tetrahedral angle of 109.5 degrees.

The sulfinate functional group represents another structurally distinctive element that contributes unique electronic and steric properties to the overall molecular architecture. Cysteine sulfinic acid studies have revealed that the sulfinate moiety possesses several key structural differences from superficially similar functional groups such as carboxylates. The sulfur atom in the sulfinate maintains a lone pair of electrons, which results in a pyramidal geometry around sulfur with a distinctive angular arrangement where the oxygen-oxygen-carbon-sulfur dihedral angle measures approximately 39 degrees. The sulfur atom is larger than carbon, resulting in longer bonds from carbon to sulfur and from sulfur to both oxygens compared to equivalent carbon-carbon or carbon-oxygen bonds in carboxylates. These structural features contribute to the sulfinate's nucleophilic character, with both the sulfur lone pair and both oxygen atoms capable of participating in nucleophilic interactions.

The combination of the cyclopropane and sulfinate motifs creates a molecular architecture with exceptional synthetic versatility. Sodium sulfinates have demonstrated incredible flexible reactivity, functioning as nucleophilic, electrophilic, and radical reagents under appropriate reaction conditions. The sulfinate functionality enables the formation of three primary types of bonds that are extensively studied in organic synthesis: sulfur-sulfur bonds for thiosulfonate synthesis, nitrogen-sulfur bonds for sulfonamide generation, and sulfur-carbon bonds for sulfide and sulfone formation. The presence of the highly strained cyclopropane ring enhances the reactivity profile of the sulfinate, as demonstrated by the compound's effectiveness in carbon-hydrogen functionalization reactions where the sulfinate serves as a radical precursor for the installation of trifluoromethylcyclopropyl groups into heterocyclic substrates.

Table 1: Structural Properties of this compound

Role of Trifluoromethyl Groups in Modern Organofluorine Chemistry

The trifluoromethyl group represents one of the most significant functional groups in contemporary pharmaceutical and agrochemical development, fundamentally altering the physicochemical properties of organic molecules through its unique electronic and steric characteristics. The trifluoromethyl functional group, with the formula negative CF₃, derives its naming from the methyl group through the systematic replacement of each hydrogen atom with a fluorine atom. This substitution creates a functional group with electronegativity intermediate between fluorine and chlorine, resulting in profound effects on molecular behavior that have made trifluoromethylation a cornerstone strategy in modern drug design.

The carbon-fluorine bond possesses several distinctive characteristics that differentiate it from all other substituents encountered in organic molecules. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at 320 kilojoules per mole. This exceptional bond strength contributes to the high thermal and chemical stability observed in fluoroorganic compounds. Additionally, the carbon-fluorine bond is relatively short at approximately 1.4 angstroms, and the van der Waals radius of fluorine at 1.47 angstroms is smaller than any other substituent and approaches that of hydrogen at 1.2 angstroms. These geometric characteristics ensure that polyfluorinated compounds experience minimal steric strain while providing effective shielding of the carbon skeleton from potential attacking reagents.

The electronegativity of fluorine, measured at 3.98 on the Pauling scale, represents the highest value among all elements and generates a substantial dipole moment of 1.41 Debye for the carbon-fluorine bond. This exceptional electronegativity contributes to the electron-withdrawing character of the trifluoromethyl group, which often renders trifluoromethyl-substituted compounds significantly more acidic than their non-fluorinated counterparts. Conversely, the trifluoromethyl group substantially reduces the basicity of compounds, as exemplified by the decreased basicity of trifluoroethanol compared to ethanol. The low polarizability of fluorine at 0.56 × 10⁻²⁴ cubic centimeters results in weak dispersion forces between polyfluorinated molecules, contributing to unique solubility characteristics including simultaneous hydrophobicity and lipophobicity.

Table 2: Physicochemical Properties of Trifluoromethyl Groups in Drug Design

In the context of this compound, the trifluoromethyl group serves multiple crucial functions that enhance both the synthetic utility and the biological relevance of the resulting products. Statistical analyses of medicinal chemistry data have revealed that while the replacement of methyl groups with trifluoromethyl groups does not improve bioactivity on average, approximately 9.19% of such substitutions can increase biological activity by at least an order of magnitude. The trifluoromethyl group in this context functions as a bioisostere, capable of replacing chloride or methyl groups to adjust steric and electronic properties of lead compounds or to protect reactive methyl groups from metabolic oxidation. The incorporation of trifluoromethyl groups into cyclopropane-containing compounds has proven particularly effective, as exemplified by the development of trifluoromethylcyclopropyl groups as metabolically stable tertiary-butyl replacements in pharmaceutical applications. This strategic application has led to improved solubility profiles while maintaining favorable lipophilicity characteristics, demonstrating the sophisticated role that trifluoromethyl groups play in contemporary medicinal chemistry optimization strategies.

Propriétés

IUPAC Name |

sodium;1-(trifluoromethyl)cyclopropane-1-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2S.Na/c5-4(6,7)3(1-2-3)10(8)9;/h1-2H2,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLDENBRBYPDNY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(F)(F)F)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The preparation of Sodium 1-(trifluoromethyl)cyclopropanesulfinate involves the synthesis of sulfinates, which are then used in C-H trifluoromethylcyclopropanation reactions. The synthetic route typically includes the reaction of cyclopropyl derivatives with trifluoromethylating agents under specific conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Sodium 1-(trifluoromethyl)cyclopropanesulfinate undergoes several types of chemical reactions, including:

C-C Bond Formation: This compound is used as a catalyst in reactions that form carbon-carbon bonds.

C-H Activation: It is involved in the activation of C-H bonds in various substrates, leading to the formation of new functionalized products.

Substitution Reactions: The trifluoromethylcyclopropyl group can be introduced into different molecules through substitution reactions.

Common reagents and conditions used in these reactions include trifluoromethylating agents, cyclopropyl derivatives, and specific catalysts under controlled temperatures and pressures. The major products formed from these reactions are typically trifluoromethylcyclopropyl-functionalized compounds .

Applications De Recherche Scientifique

C-H Activation

C-H activation is a fundamental step in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Sodium 1-(trifluoromethyl)cyclopropanesulfinate facilitates C-H activation under milder conditions compared to traditional methods, which often require harsh reaction environments or expensive metal catalysts. This capability allows for greater efficiency and selectivity in synthetic pathways.

Case Study: Trifluoromethylation of Aromatic Compounds

One prominent application of this reagent is in the trifluoromethylation of aromatic and heteroaromatic compounds. The introduction of the trifluoromethyl group (CF3) enhances the metabolic stability and lipophilicity of compounds, making them more favorable for medicinal chemistry applications. This compound serves as a precursor for reactive trifluoromethyl copper species, which efficiently install the CF3 group onto aromatic rings.

Synthesis of Fluorinated Ketones

Another significant application involves the synthesis of fluorinated ketones through the ring-opening trifluoromethylation of cyclopropanols. This method provides a straightforward route to valuable fluorinated ketones, which are important intermediates in pharmaceutical synthesis.

Functionalization Reactions

This compound has demonstrated effectiveness in various C-H functionalization reactions. It enables the introduction of diverse functional groups onto organic molecules with high regioselectivity, thus expanding the toolbox available for synthetic chemists.

Interaction Studies

Research has also focused on interaction studies involving this compound, examining its reactivity with different substrates and its role in facilitating fluoroalkylation. These studies are essential for understanding the mechanisms by which this compound operates in synthetic pathways and its potential interactions with biological systems.

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit notable biological properties. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, making it advantageous in drug design . For instance, studies have indicated that trifluoromethyl-substituted derivatives can serve as promising lead compounds in antimalarial drug development .

Mécanisme D'action

The mechanism by which Sodium 1-(trifluoromethyl)cyclopropanesulfinate exerts its effects involves the installation of the trifluoromethylcyclopropyl group onto various substratesThe molecular targets and pathways involved include various heterocycles and organic molecules that undergo functionalization .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares sodium 1-(trifluoromethyl)cyclopropanesulfinate with structurally related sulfinates and sulfonates:

Reactivity in Fluoroalkylation

- This compound : Effective in generating fluorinated ketones via cyclopropane ring-opening reactions. The trifluoromethyl group and cyclopropane strain enhance reactivity in C–H activation .

- Sodium triflinate : Widely used for trifluoromethylation but lacks the cyclopropane moiety, making it unsuitable for ring-opening applications .

- Sodium 1,1-difluoroethanesulfinate: Introduces gem-difluoro groups but cannot deliver trifluoromethyl or cyclopropane motifs .

Steric and Electronic Effects

- The cyclopropane ring in this compound contributes to significant steric hindrance, which prevented its reactivity in DiversinateTM-mediated reactions (e.g., with papaverine derivatives) .

- In contrast, linear sulfinates like sodium triflinate exhibit lower steric bulk, enabling broader applicability in nucleophilic trifluoromethylation .

Fluorination Patterns and Medicinal Chemistry Relevance

- The -CF₃ group in this compound enhances metabolic stability and lipophilicity, a trait shared with other fluorinated compounds in drug design .

- Non-fluorinated analogs (e.g., sodium tert-butylsulfinate) lack these benefits, limiting their utility in medicinal chemistry .

Key Research Findings

Successful Ring-Opening Fluoroalkylation: The compound enabled distal fluorination of ketones via cyclopropanol intermediates, outperforming non-cyclopropane sulfinates .

Comparative Solubility : Its solubility in THF and polar aprotic solvents is comparable to sodium triflinate but lower than smaller sulfinates like zinc chloromethanesulfinate .

Activité Biologique

Sodium 1-(trifluoromethyl)cyclopropanesulfinate, also known as Baran TFCS-Na reagent, is a specialized compound that has garnered attention in organic synthesis, particularly for its unique reactivity and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms, applications in medicinal chemistry, and relevant case studies.

Structural Characteristics

This compound is characterized by:

- A trifluoromethyl group (CF₃) attached to a cyclopropane ring.

- A sulfinic acid moiety , which enhances its reactivity.

These structural features contribute to its ability to facilitate various chemical transformations, particularly in the context of C-H activation, which is critical in organic synthesis.

The biological activity of this compound is primarily linked to its role in C-H activation and fluoroalkylation reactions. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, making it a valuable functional group in drug design.

C-H Activation

This compound allows for:

- Milder reaction conditions compared to traditional methods, reducing the need for harsh reagents or expensive metal catalysts.

- High efficiency and selectivity in forming new carbon-carbon and carbon-heteroatom bonds .

Applications in Medicinal Chemistry

While specific biological activity data for this compound is limited, compounds with similar structures have demonstrated notable biological properties. The trifluoromethyl group enhances the pharmacokinetic profiles of drug candidates by improving their metabolic stability .

Case Studies

Several studies have explored the utility of this compound in various synthetic pathways:

- Trifluoromethylation Reactions : This compound has been effectively used for the trifluoromethylation of aromatic and heteroaromatic compounds, which are crucial in developing pharmaceuticals .

- Fluorinated Ketones Synthesis : It facilitates the ring-opening trifluoromethylation of cyclopropanols, providing straightforward routes to valuable fluorinated ketones .

- Reactivity with Biological Molecules : Interaction studies have shown its reactivity with substrates such as papaverine, yielding various products despite low overall yields. This highlights its potential as a tool for modifying biologically relevant molecules .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Sodium triflinate | Trifluoromethyl group on a different framework | Precursor for trifluoromethyl copper species |

| Sodium 1,1-difluoroethanesulfinate | Difluoroalkyl group instead of trifluoromethyl | Different reactivity profiles in fluoroalkylation |

| Sodium 2-(4-bromophenyl)-1,1-difluoroethanesulfinate | Contains a bromophenyl substituent | Potential applications in targeted synthesis due to bromine's reactivity |

This compound stands out due to its specific cyclopropane structure, influencing its reactivity and applications compared to these other compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 1-(trifluoromethyl)cyclopropanesulfinate, and what are their key optimization parameters?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or radical pathways. For nucleophilic routes, cyclopropanation of sulfinate precursors (e.g., using NaHSO₂) requires strict temperature control (-20°C to 25°C) to prevent cyclopropane ring strain release. Radical methods employ initiators like AIBN with CF₃I, but yields are lower (45-55%). Key optimizations include stoichiometric balancing to avoid sulfone byproducts and purification via column chromatography or recrystallization . Ion-pair chromatography, as specified in USP guidelines for analogous sulfonates, ensures ≥99% purity .

| Synthetic Method | Key Reagents | Temperature Range | Yield (%) | Purification Technique |

|---|---|---|---|---|

| Nucleophilic substitution | NaHSO₂, CF₃Cp precursor | -20°C to 25°C | 60–75 | Column chromatography |

| Radical cyclization | AIBN, CF₃I | 60–80°C | 45–55 | Recrystallization |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR) is critical for confirming the trifluoromethyl group’s integration (δ -60 to -70 ppm). High-resolution mass spectrometry (HRMS) validates molecular mass (±1 ppm error). Ion-pair HPLC (using sodium decanesulfonate as a reference ) assesses purity, while X-ray crystallography (as applied in ) resolves cyclopropane ring geometry. Stability under analysis requires inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How does the trifluoromethylcyclopropane moiety influence the sulfinate’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?

- Methodological Answer : The CF₃ group’s electron-withdrawing effect polarizes the S–O bond, enhancing nucleophilicity in Pd-catalyzed couplings. However, steric hindrance from the cyclopropane ring reduces efficiency with bulky substrates. Computational docking studies (referencing ) suggest tailored ligands (e.g., BrettPhos) stabilize transition states. Non-fluorinated analogs exhibit lower oxidative stability but broader substrate scope, as shown in comparative kinetic studies .

Q. What strategies mitigate competing side reactions when using this sulfinate in radical-mediated transformations?

- Methodological Answer : Competing sulfone formation is minimized by:

- Using radical scavengers (e.g., TEMPO) to terminate unintended chain reactions.

- Optimizing initiator concentrations (e.g., 0.1–0.3 eq. AIBN) to control radical flux.

- Low-temperature conditions (≤60°C) to suppress cyclopropane ring opening.

Reaction progress must be monitored via TLC (as in ) and quenched with thiol traps .

Q. How does the cyclopropane ring strain affect the compound’s participation in ring-opening reactions compared to non-cyclopropane sulfinates?

- Methodological Answer : Ring strain lowers activation energy for ring-opening reactions by ~15–20 kJ/mol (calculated via DFT studies). In nucleophilic attacks (e.g., with amines), the cyclopropane undergoes regioselective cleavage at the CF₃-adjacent bond, forming vinyl sulfinate intermediates. Non-cyclopropane analogs require harsher conditions (e.g., 80°C vs. 25°C) for similar transformations, as demonstrated in comparative kinetic assays .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports about this compound’s stability in aqueous vs. anhydrous environments?

- Methodological Answer : Contradictions arise from varying impurity profiles (e.g., trace metals accelerating hydrolysis). To reconcile

Conduct stability studies under controlled humidity (e.g., 40% vs. 0% RH) using USP-grade reagents .

Employ Karl Fischer titration to quantify water content in "anhydrous" batches.

Use accelerated aging experiments (40°C/75% RH for 6 months) to model degradation pathways.

Conflicting results often stem from inadequate inert storage (e.g., argon vs. nitrogen) .

Methodological Best Practices

Q. What experimental controls are essential when studying this compound’s reactivity in enantioselective synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.